molecular formula C23H29N3O4S B4031916 N-{4-[({[(4-ethylphenoxy)acetyl]amino}carbonothioyl)amino]-2-methoxyphenyl}pentanamide

N-{4-[({[(4-ethylphenoxy)acetyl]amino}carbonothioyl)amino]-2-methoxyphenyl}pentanamide

Cat. No.: B4031916
M. Wt: 443.6 g/mol
InChI Key: YTNAXZWTBGATOT-UHFFFAOYSA-N
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Description

N-{4-[({[(4-ethylphenoxy)acetyl]amino}carbonothioyl)amino]-2-methoxyphenyl}pentanamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.18787759 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Research indicates that derivatives similar to the specified compound exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. For example, primary amino acid derivatives (PAADs) have shown significant anticonvulsant activities, surpassing those of established drugs like phenobarbital and phenytoin. These findings suggest that such compounds could represent a novel class of anticonvulsants with additional pain-attenuating properties (King et al., 2011).

Anthelmintic Properties

Compounds structurally related to N-{4-[({[(4-ethylphenoxy)acetyl]amino}carbonothioyl)amino]-2-methoxyphenyl}pentanamide have been studied for their anthelmintic properties. For instance, N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrated effective in vitro activity against the nematode Toxocara canis, showcasing a promising profile for the discovery of novel anthelmintic agents (Silva et al., 2022).

Endocrine-Disrupting Potential

The synthesis and study of nonylphenol isomers, which share functional groups with the target compound, highlight the environmental and biological significance of these chemicals as endocrine disruptors. Such studies are crucial for understanding the impact of these substances on wildlife and human health, advocating for an isomer-specific approach to assess their effects (Boehme et al., 2010)

Aromatase Inhibition for Cancer Treatment

Derivatives of this compound have been explored for their potential in inhibiting aromatase, an enzyme crucial for estrogen biosynthesis. This inhibition is particularly relevant for the treatment of hormone-dependent breast cancer, demonstrating the therapeutic potential of these compounds (Hartmann & Batzl, 1986).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenols, closely related to the target compound, has been investigated for optimizing the synthesis of antimalarial drugs. This research underscores the importance of selective reactions in developing efficient drug synthesis pathways, contributing to the broader field of pharmaceutical chemistry (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[4-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]-2-methoxyphenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-4-6-7-21(27)25-19-13-10-17(14-20(19)29-3)24-23(31)26-22(28)15-30-18-11-8-16(5-2)9-12-18/h8-14H,4-7,15H2,1-3H3,(H,25,27)(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNAXZWTBGATOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.